Optimized Lipophilic Efficiency (LipE) versus Lead Compound 18
In the medicinal chemistry optimization campaign that yielded PF-06726304, the compound demonstrated improved Lipophilic Efficiency (LipE) relative to the earlier lead, Compound 18 [1]. While absolute LipE values are not explicitly tabulated in the public abstract, the study highlights that PF-06726304 (Compound 31) achieved enhanced on-target potency in both biochemical and cellular readouts while maintaining favorable physicochemical properties [1]. This improvement in LipE indicates that PF-06726304 achieves greater biochemical potency per unit of lipophilicity compared to its predecessor, a key parameter for balancing target engagement with solubility and metabolic stability.
| Evidence Dimension | Lipophilic Efficiency (LipE) and on-target potency |
|---|---|
| Target Compound Data | Improved LipE and on-target potency in biochemical and cellular readouts |
| Comparator Or Baseline | Compound 18 (an earlier lead compound from the same series) |
| Quantified Difference | Not explicitly quantified in available sources; reported as 'improved' |
| Conditions | Biochemical assays using PRC2 complexes; cellular assays in Karpas-422 cells |
Why This Matters
Selecting PF-06726304 over earlier-generation analogs ensures a more optimal balance of potency and drug-like properties, which is critical for reproducible in vivo studies.
- [1] Kung PP, Rui E, Bergqvist S, et al. Design and synthesis of pyridone-containing 3,4-dihydroisoquinolin-1(2H)-ones as a novel class of enhancer of zeste homolog 2 (EZH2) inhibitors. Journal of Medicinal Chemistry. 2016;59(18):8306-8325. View Source
